molecular formula C6H15NO B2522289 3-(Aminomethyl)pentan-1-ol CAS No. 231282-15-8

3-(Aminomethyl)pentan-1-ol

Cat. No. B2522289
CAS RN: 231282-15-8
M. Wt: 117.192
InChI Key: XRMZDFLZTLVQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Aminomethyl)pentan-1-ol is a versatile molecule that serves as a precursor or intermediate in the synthesis of various chemical compounds. It is characterized by the presence of both hydroxyl and amino functional groups, which allow it to undergo a range of chemical reactions. The molecule can be modified to produce nucleoside analogues, ligands for metal complexes, and other derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives related to this compound has been reported in several studies. For instance, a series of nucleoside analogues were synthesized from 1-amino-5-(benzyloxy)pentan-3-ol, which is structurally related to this compound . Another study reported the synthesis of tetranuclear iron(II) complexes using a ligand derived from 1,5-bis[(2-pyridylmethyl)amino]pentan-3-ol . Additionally, a nonaqueous process was developed for the synthesis of 3-amino-pentan-1,5-diol, showcasing the versatility of such compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various analytical techniques. X-ray diffraction analysis has been employed to determine the structure of iron(II) complexes with a ligand based on 1,5-bis[(2-pyridylmethyl)amino]pentan-3-ol, revealing a cubane-like arrangement of iron atoms . Similarly, the structure of a trinuclear copper(II) complex with a ligand derived from pentane-2,4-dione and aliphatic α,ω-diamines was determined, showing a triply-bridging hydroxy group and carbonyl oxygen atom bridges .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives allows for their participation in various reactions. For example, the synthesis of nucleoside analogues involves the reaction of the amine with nucleobases . In the case of metal complexes, the ligands derived from this compound can coordinate with iron atoms to form structures with specific magnetic properties . The aminoalkylation of [1.1.1]propellane to produce 3-alkylbicyclo[1.1.1]pentan-1-amines is another example of the chemical transformations that these derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. The presence of amino and hydroxyl groups can affect their solubility, reactivity, and potential applications. For instance, the water solubility of 3-amino-pentan-1,5-diol was enhanced through a nonaqueous synthetic process . The magnetic properties of iron(II) complexes with ligands derived from this compound were studied, showing different high-spin iron(II) sites and super-exchange interactions . Additionally, the antimicrobial properties of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were investigated, demonstrating their potential as additives in lubricating oils and antiseptics .

Scientific Research Applications

Synthesis and Chemical Properties 3-(Aminomethyl)pentan-1-ol and its derivatives have been synthesized and analyzed for their properties and potential applications. For instance, new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were prepared and tested as antimicrobial additives to lubricating oils, showcasing their potential in industrial applications (Dzhafarov et al., 2010).

Applications in Biochemistry and Microbiology Research into pentanol isomers, closely related to this compound, reveals their importance in biochemistry and microbiology. Pentanol isomers like pentan-1-ol are used as solvents for fats, resins, and waxes, demonstrating their versatility in various chemical processes (Zielinski et al., 2019). Additionally, the adsorption of pentan-1-ol on thin gold film electrodes was studied, providing insights into the interactions between organic molecules and metal surfaces, which is crucial for understanding catalytic processes and sensor technology (Tucceri & Posadas, 1987).

Biotechnological Applications Pentanol isomers are also explored for their biotechnological applications. For instance, engineered microorganisms have been developed to produce pentanol isomers, which hold potential as biofuels, highlighting the move towards sustainable energy sources (Cann & Liao, 2009).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(aminomethyl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-6(5-7)3-4-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMZDFLZTLVQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

231282-15-8
Record name 3-(aminomethyl)pentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.